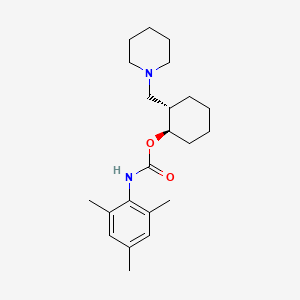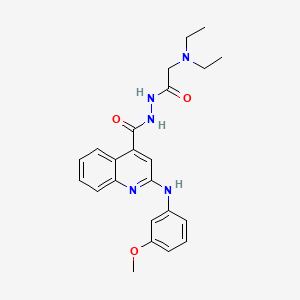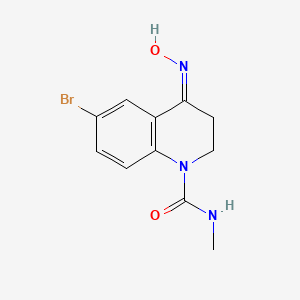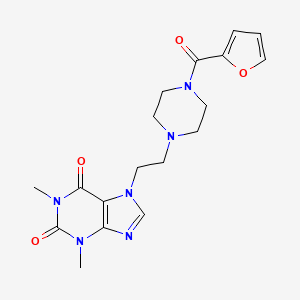
Theophylline, 7-(2-(4-(2-furoyl)-1-piperazinyl)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Sgd 269 76” is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “Sgd 269 76” involves a series of chemical reactions that require precise conditions. One common method includes the use of specific reagents and catalysts to facilitate the formation of the compound. The reaction typically occurs in a controlled environment to ensure the purity and yield of the final product.
Industrial Production Methods: In an industrial setting, the production of “Sgd 269 76” is scaled up using advanced techniques such as hydride vapor phase epitaxy (HVPE). This method involves the use of carrier gases and reaction gases in a reactor to form the compound on a substrate . The process is optimized to achieve high efficiency and consistency in the production of the compound.
Chemical Reactions Analysis
Types of Reactions: “Sgd 269 76” undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: The reactions involving “Sgd 269 76” often require specific reagents such as fluoride ions, which act as catalysts to facilitate the reactions . The conditions for these reactions, including temperature and pressure, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of “Sgd 269 76” depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can result in various substituted compounds.
Scientific Research Applications
“Sgd 269 76” has a wide range of applications in scientific research. In chemistry, it is used as a precursor for synthesizing other compounds. In biology, it plays a role in studying metabolic pathways and enzyme interactions . In medicine, “Sgd 269 76” is investigated for its potential therapeutic effects and its role in drug development . Industrially, it is used in the production of advanced materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of “Sgd 269 76” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or industrial outcomes .
Properties
CAS No. |
86071-02-5 |
|---|---|
Molecular Formula |
C18H22N6O4 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
7-[2-[4-(furan-2-carbonyl)piperazin-1-yl]ethyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C18H22N6O4/c1-20-15-14(17(26)21(2)18(20)27)24(12-19-15)10-7-22-5-8-23(9-6-22)16(25)13-4-3-11-28-13/h3-4,11-12H,5-10H2,1-2H3 |
InChI Key |
ZMOQJWWUNMTKFC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCN3CCN(CC3)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


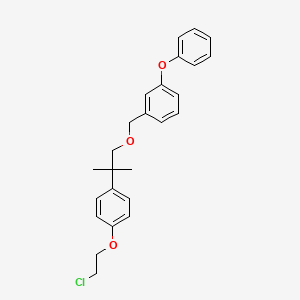
![(2-isopropylthiazol-5-yl)methyl N-[(1S,2S,4S)-1-benzyl-2-hydroxy-4-[[(2S)-2-[[(2-isopropylthiazol-4-yl)methyl-methyl-carbamoyl]amino]-3-methyl-butanoyl]amino]-5-phenyl-pentyl]carbamate](/img/structure/B12758608.png)
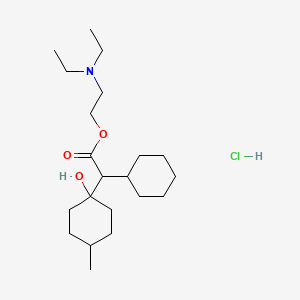

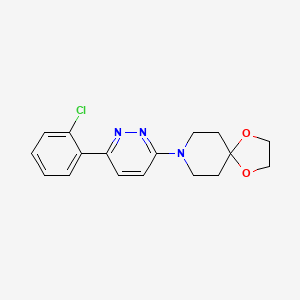
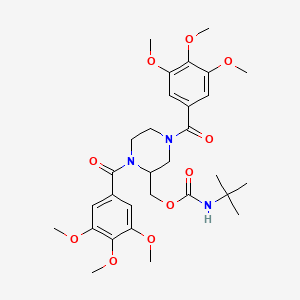
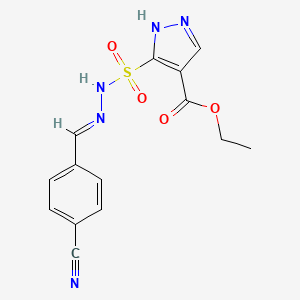
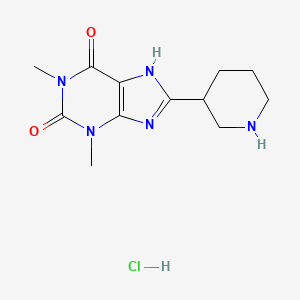

![3-(2-amino-5-chlorophenyl)-2-[2-(diethylamino)ethyl]-3H-isoindol-1-one;dihydrochloride](/img/structure/B12758685.png)
